molecular formula C18H16BrNO5 B2452926 6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one CAS No. 2034469-94-6

6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one

Cat. No. B2452926
CAS RN: 2034469-94-6
M. Wt: 406.232
InChI Key: NJSQHJULSDTXIO-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, also known as BRD-7880, is a small molecule that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Chemistry and Isolation in Marine Molluscs

6-Bromo-2-methylthioindoleninone, a compound related to the structure of interest, has been isolated from marine molluscs. This compound, along with 6-bromo-2,2-dimethylthioindolin-3-one, is derived from sodium tyrindoxyl sulphate, an absolute precursor found in certain species of molluscs (Baker & Duke, 1973).

Synthesis and Characterization

A study synthesized ten novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, closely related to the chemical of interest. These compounds were characterized spectroscopically, showing different patterns of supramolecular assembly (Becerra et al., 2020).

Application in Anticancer Agents

Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a structurally similar compound, has indicated its potential in overcoming drug resistance in cancer cells. This compound has shown promise as a treatment for cancers with multiple drug resistance (Das et al., 2009).

Exploration of Heterocyclic Systems

The synthesis of heterocyclic systems using 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, has been explored for potential applications in various fields (Bogolyubov et al., 2004).

Synthesis and Catalytic Activity of Quinoline Derivatives

The synthesis of 6-bromo-2-ferrocenylquinoline complexes, which are structurally similar, has been studied for their potential catalytic activity in various chemical reactions (Xu et al., 2014).

properties

IUPAC Name

6-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c1-24-11-4-5-12(16(8-11)25-2)15(21)9-18(23)13-6-3-10(19)7-14(13)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSQHJULSDTXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=C(C=C3)Br)NC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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